molecular formula C84H44N4O3 B13139869 CID 139034479

CID 139034479

Katalognummer: B13139869
Molekulargewicht: 1157.3 g/mol
InChI-Schlüssel: GYFKJFGDWCORKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 139034479” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 139034479 involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins to form inclusion complexes. The formation of these complexes is achieved through various methods, including the determination of the inclusion formation constant and the preparation of host inclusion in the non-polar cavity of cyclodextrins .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis techniques that ensure the consistent production of high-quality compounds. The use of advanced analytical techniques is crucial in verifying the quality and consistency of the produced compound .

Analyse Chemischer Reaktionen

Types of Reactions: CID 139034479 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes, such as temperature, pressure, and solvent choice .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. These products are often characterized by their enhanced chemical properties, making them suitable for various applications.

Wissenschaftliche Forschungsanwendungen

CID 139034479 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating molecular interactions and biological pathways. In medicine, this compound is explored for its potential therapeutic applications, including drug development and disease treatment. Additionally, it has industrial applications in the production of advanced materials and chemical products .

Wirkmechanismus

The mechanism of action of CID 139034479 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological outcomes, depending on the specific pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: CID 139034479 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. These compounds are often identified through structural similarity searches and clustering analyses .

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound’s distinct characteristics make it suitable for applications that other similar compounds may not be able to achieve.

Conclusion

This compound is a compound with significant potential in various scientific fields Its unique properties, preparation methods, and wide range of applications make it a valuable subject of study

Eigenschaften

Molekularformel

C84H44N4O3

Molekulargewicht

1157.3 g/mol

InChI

InChI=1S/C84H44N4O3/c1-85(2)13-8-16-89-21-12-11-20(80(90-17-9-14-86(3)4)81(21)91-18-10-15-87(5)6)82-84-78-72-66-56-44-36-28-24-22-23-26-30(28)38(44)48-42-34(26)35-27(23)31-29-25(22)33-32(24)40-46(36)54-60-50(40)51-41(33)47-37(29)45-39(31)49-43(35)53-52(42)64(58(48)66)74(78)75-65(53)59(49)67-57(45)63-55(47)61(51)69-68(60)76(70(72)62(54)56)83(84,19-88(82)7)77(69)71(63)73(67)79(75)84/h11-12,82H,8-10,13-19H2,1-7H3

InChI-Schlüssel

GYFKJFGDWCORKV-UHFFFAOYSA-N

Kanonische SMILES

CN1CC23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C1C1=C(C(=C(C=C1)OCCCN(C)C)OCCCN(C)C)OCCCN(C)C)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.